6-Methoxy-2(3H)-benzothiazolone

Description

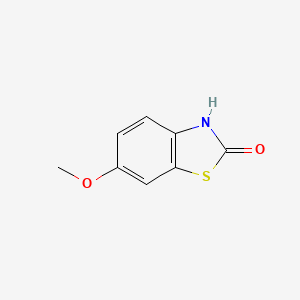

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPYQLRSABFZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548276 | |

| Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-65-3 | |

| Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of 6-Methoxy-2(3H)-benzothiazolone?

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2(3H)-benzothiazolone

Abstract

This compound is a heterocyclic organic compound of significant interest within pharmaceutical and materials science research. Its benzothiazole core, functionalized with a methoxy group and a thiazolone ring, imparts a unique combination of electronic and steric properties that are pivotal for its application as a building block in drug discovery and organic synthesis. This guide provides a comprehensive analysis of its core physicochemical properties, detailed experimental protocols for their validation, and expert insights into the interpretation of its spectral data. The methodologies described are grounded in authoritative standards to ensure reproducibility and scientific integrity, making this document an essential resource for researchers and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundational step in any scientific investigation. This compound is registered under CAS Number 40925-65-3.[1] Its molecular structure consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core. The molecule is substituted with a methoxy group (-OCH₃) at the 6-position of the benzene ring and a carbonyl group (C=O) at the 2-position of the thiazole ring, which results in the keto-enol tautomerism characteristic of 2-hydroxybenzothiazoles.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The functional utility of a compound is dictated by its physical and chemical properties. The data presented below, compiled from various chemical suppliers and databases, offers a quantitative overview of this compound. Predicted values, derived from computational models, are included where experimental data is unavailable and are clearly marked as such.

| Property | Value | Source(s) |

| CAS Number | 40925-65-3 | [1][2][3] |

| Molecular Formula | C₈H₇NO₂S | [1][2][4] |

| Molecular Weight | 181.21 g/mol | [1][2][4] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 163-164 °C | [1][2][4] |

| Density | 1.346 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 10.06 ± 0.20 (Predicted) | [1][2][4] |

| Recommended Storage | 2-8°C | [1][2][5] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a close structural analog, 6-Methoxy-2-methylbenzothiazole, is reported to be insoluble in water.[6] Given the planar, aromatic structure and the presence of a single polar methoxy group, low aqueous solubility is expected. However, it is anticipated to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, a common characteristic for heterocyclic compounds of this nature.

Expert Insight: The predicted pKa of 10.06 suggests the N-H proton is weakly acidic.[1][4] This means the compound's solubility in aqueous media can be significantly increased at higher pH values (pH > 10) due to the formation of the more soluble anionic phenolate-like species. This property is crucial for designing formulation strategies and for planning purification protocols such as acid-base extraction.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying functional groups. For this compound, the following absorption bands are anticipated:

-

N-H Stretch: A moderate to broad band around 3200-3400 cm⁻¹, characteristic of the amine/amide N-H bond.

-

C-H Aromatic Stretch: Weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[7]

-

C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methoxy group methyl C-H bonds.[8][9]

-

C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. This is a highly diagnostic peak for the thiazolone ring.

-

C=C Aromatic Stretch: Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.[7]

-

C-O Ether Stretch: A strong band around 1250 cm⁻¹ (asymmetric stretch) and another near 1050 cm⁻¹ (symmetric stretch), characteristic of the aryl-alkyl ether (methoxy group).[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Based on the structure, the following proton signals are expected (predicted shifts in DMSO-d₆):

-

~11.0-12.0 ppm (singlet, 1H): The acidic N-H proton of the thiazolone ring. This peak is often broad and its position is solvent-dependent.

-

~7.0-7.5 ppm (multiplets, 3H): Signals corresponding to the three protons on the benzene ring. Their specific splitting patterns (doublets, doublet of doublets) would confirm the 6-methoxy substitution pattern. For example, data from a related 6-methoxybenzothiazole derivative shows aromatic protons in this region.[10]

-

~3.8 ppm (singlet, 3H): A sharp singlet for the three equivalent protons of the methoxy (-OCH₃) group.[10][11]

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the eight unique carbon atoms:

-

~170 ppm: The carbonyl carbon (C=O) of the thiazolone ring.

-

~155-160 ppm: The aromatic carbon directly attached to the methoxy group.

-

~110-140 ppm: Multiple signals for the remaining aromatic and heterocyclic carbons.

-

~55 ppm: The carbon of the methoxy (-OCH₃) group.[11]

-

Experimental Methodologies: Ensuring Data Integrity

To ensure the trustworthiness of physicochemical data, standardized protocols must be employed. The following sections detail the authoritative methodologies for determining key properties.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental indicator of a substance's purity. The capillary method is a standard and reliable technique.

Causality: This method relies on the principle that a pure, crystalline solid has a sharp, well-defined melting point range. Impurities depress and broaden this range. By slowly heating a sample and observing the precise temperatures at which melting begins and ends, one can accurately determine this range.

Step-by-Step Protocol:

-

Sample Preparation: Finely powder a small amount of the dry this compound sample.

-

Capillary Loading: Tightly pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a Büchi or Stuart Scientific instrument).

-

Heating: Begin heating at a rapid rate until the temperature is ~15-20 °C below the expected melting point (163 °C).

-

Equilibration & Measurement: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: Record the temperature (T₁) at which the first drop of liquid appears.

-

Final Reading: Continue heating at the slow rate and record the temperature (T₂) at which the last solid particle melts.

-

Reporting: Report the melting range as T₁ - T₂. For a pure sample, this range should be narrow (< 1 °C).

Caption: Workflow for Melting Point Determination via OECD 102.

Aqueous Solubility Determination (OECD Guideline 105: Flask Method)

This method determines the saturation solubility of a substance in water at a specific temperature.

Causality: The protocol is designed to achieve a state of thermodynamic equilibrium between the undissolved solid and the saturated aqueous solution. By separating the phases and quantifying the concentration of the dissolved substance, the solubility limit is determined. The inclusion of a preliminary test establishes the approximate solubility to optimize the main experiment.

Step-by-Step Protocol:

-

Preliminary Test: Add the compound in sequential amounts (e.g., 10 mg, 100 mg) to a known volume of water (e.g., 10 mL) at 20 °C. Shake vigorously after each addition and visually inspect for undissolved particles to estimate the order of magnitude of solubility.

-

Main Experiment Setup: Prepare at least three flasks containing a volume of distilled water (e.g., 100 mL). Add an amount of this compound that is in excess of its estimated solubility.

-

Equilibration: Seal the flasks and agitate them in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended. It is advisable to take samples at 24, 48, and 72 hours to confirm that the concentration has reached a plateau.

-

Phase Separation: Allow the flasks to stand in the temperature bath to let solids settle. Centrifuge an aliquot from each flask at the same constant temperature to remove all suspended solids.

-

Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the average concentration from the replicate flasks. Report the solubility in g/L or mg/L at the specified temperature.

Synthesis and Handling

Synthesis: The synthesis of 2-amino-6-methoxybenzothiazole, a common precursor, is well-documented and typically involves the reaction of p-anisidine (4-methoxyaniline) with potassium thiocyanate and bromine in acetic acid.[12] Subsequent hydrolysis or related chemical transformations can yield the desired this compound. Various synthetic routes for benzothiazolone derivatives have been explored, including domino reactions and transition-metal-free syntheses.[1]

Safety and Handling: As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[13] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][14] The recommended storage temperature is between 2-8°C.[1][2]

-

Toxicity: While specific toxicity data for this compound is limited, related benzothiazole compounds can be harmful if swallowed, in contact with skin, or if inhaled.[15] Always consult the specific Safety Data Sheet (SDS) for the product before use.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its solid nature, high melting point, and anticipated low aqueous solubility are key considerations for its application in synthesis and drug formulation. The predicted pKa and inferred spectral characteristics provide a solid framework for its chemical manipulation and analytical identification. By adhering to the standardized experimental protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data, thereby advancing the scientific and commercial potential of this versatile heterocyclic compound.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 40925-65-3, this compound. Retrieved from [Link]

-

LookChem. (n.d.). 2(3H)-Benzothiazolethione,6-methoxy-(9CI) Safety Data Sheets(SDS). Retrieved from [Link]

-

Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203–210. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 8(19), 30-46. Retrieved from [Link]

-

A&A Fratelli Parodi Spa. (2024). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methoxy-3H-benzothiazole-2-thione [1H NMR]. Retrieved from [Link]

-

Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. ResearchGate. Retrieved from [Link]

-

Der Pharma Chemica. (2017). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 9(13), 115-121. Retrieved from [Link]

-

Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 58-61. Retrieved from [Link]

-

Journal of Molecular Structure. (2015). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ScienceDirect. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

European Patent Office. (1996). Benzothiazole derivatives - EP 0735029 A1. Retrieved from [Link]

-

Altan, B., et al. (2019). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 24(18), 3247. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). Benzothiazole. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Acta Crystallographica Section E. (2011). 6-Methoxy-1,3-benzothiazol-2-amine. PubMed Central (PMC). Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis of benzothiazoles using iron-anchored polysulfonamide modified layered double oxide/sodium alginate. Retrieved from [Link]

-

International Journal of Current Pharmaceutical Research. (2018). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Innovare Academic Sciences. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Coixol. PubChem. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 40925-65-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 40925-65-3 [m.chemicalbook.com]

- 6. 6-Methoxy-2-methylbenzothiazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lookchem.com [lookchem.com]

- 14. fishersci.at [fishersci.at]

- 15. dcfinechemicals.com [dcfinechemicals.com]

Topic: Synthesis Pathways for 6-Methoxy-2(3H)-benzothiazolone and Its Derivatives

An In-Depth Technical Guide for Chemical Synthesis Professionals

Abstract

The 6-methoxy-2(3H)-benzothiazolone scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5][6][7] The inherent bioactivity is attributed to the unique electronic and structural features of the benzothiazole ring system, which is present in several natural and synthetic therapeutic agents.[2][3][4] This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing this compound and its diverse derivatives. We will delve into the foundational cyclization reactions, the synthesis of key intermediates, and methods for functionalization, with a focus on explaining the chemical rationale behind procedural choices. Detailed experimental protocols and comparative data are provided to equip researchers with the practical knowledge required for successful synthesis in a laboratory setting.

Core Synthesis Strategy: The Primacy of 2-Aminothiophenols

The most direct and widely adopted approach for the synthesis of the benzothiazolone core relies on the construction of the heterocyclic ring from a suitably substituted o-aminothiophenol.[8][9][10][11] This strategy involves two critical stages: the synthesis of the key intermediate, 6-methoxy-2-aminothiophenol, followed by a cyclization reaction with a one-carbon carbonyl equivalent.

Synthesis of the Key Intermediate: 6-Methoxy-2-aminothiophenol

The availability of this precursor is paramount. While not as commonly commercially available as its non-methoxylated counterpart, it can be reliably synthesized through established methods. A prevalent industrial and laboratory-scale method involves the reduction of a corresponding sulfur-containing nitroaromatic compound.

Pathway A: Reduction of a Disulfide Precursor

A robust method involves the zinc reduction of the corresponding disulfide, which itself is synthesized from 2-chloro-5-methoxynitrobenzene.

Diagram 1: Synthesis of 6-Methoxy-2-aminothiophenol

Caption: Synthetic route to the key 6-methoxy-2-aminothiophenol intermediate.

Cyclization with Carbonylating Agents

With 6-methoxy-2-aminothiophenol in hand, the subsequent step is the introduction of the C2 carbonyl group to facilitate ring closure. The choice of carbonylating agent is critical and dictates the reaction conditions and safety considerations.

-

Phosgene Equivalents (Triphosgene, CDI): The reaction with phosgene or its safer solid equivalents like triphosgene or 1,1'-Carbonyldiimidazole (CDI) is highly efficient. The mechanism involves sequential nucleophilic attack from the amino and thiol groups onto the electrophilic carbonyl carbon, followed by the elimination of HCl or imidazole, respectively, to yield the stable benzothiazolone ring. CDI is often preferred in laboratory settings due to its comparative safety and ease of handling.

-

Carbon Dioxide (CO₂): Green chemistry principles have driven the adoption of CO₂ as a C1 feedstock.[10][11] This transformation often requires the presence of a hydrosilane and a suitable catalyst.[11] The reaction is believed to proceed through the formation of an intermediate that facilitates the intramolecular cyclization, offering an environmentally benign alternative to phosgene-based methods.[11]

-

Isocyanates: While the reaction of 2-aminothiophenols with isocyanates can directly lead to 3-substituted-2-imino-benzothiazolines, subsequent hydrolysis can yield the desired benzothiazolone. More directly, this route is a primary method for synthesizing N-substituted derivatives from the outset.[8]

Synthesis of N-Substituted Derivatives

A major focus of drug development is the synthesis of derivatives, most commonly through substitution at the N3 position of the benzothiazolone ring. This modification allows for the exploration of the structure-activity relationship (SAR) by introducing various functional groups.

N-Alkylation and N-Arylation

The most common method for introducing substituents at the nitrogen atom is through direct alkylation or arylation. The acidic N-H proton of the this compound can be readily removed by a suitable base, generating a nucleophilic amide anion. This anion then undergoes a nucleophilic substitution reaction (S_N2 or S_NAr) with an appropriate electrophile.

Diagram 2: General Workflow for N-Substitution

Caption: Stepwise process for the synthesis of N-substituted derivatives.

Comparative Synthesis Data

The choice of synthetic route often depends on factors like yield, reaction time, scalability, and the availability of reagents. The following table summarizes various approaches for the construction of the core benzothiazole ring system, which are analogous to the synthesis of the target molecule.

| Method | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Condensation with Aldehydes | H₂O₂/HCl | Water | RT | 0.75-1 | 85-94 | [8] |

| Condensation with Aldehydes | Amberlite IR120 Resin (Microwave) | Solvent-free | 85 | 0.08-0.17 | 88-95 | [8] |

| Condensation with Aldehydes | Air/DMSO | DMSO | 100 | 2-4 | 80-97 | [9] |

| Brønsted Acid Cyclization | p-TsOH·H₂O | CH₃CN | RT - 80 | 1-16 | >99 | [12] |

| Intramolecular Cyclization | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Dichloromethane | RT | 0.5-1 | 85-94 | [9] |

| Reaction with CO₂ | 1-Butyl-3-methylimidazolium acetate | Neat | 60 | 12 | High | [10] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles.

Step A: Synthesis of 6-Methoxy-2-aminothiophenol

-

To a solution of di-(2-nitro-4-methoxyphenyl)-disulfide (10 mmol) in glacial acetic acid (50 mL), add zinc dust (40 mmol) portion-wise over 30 minutes while maintaining the temperature below 40°C with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture to remove excess zinc and zinc salts.

-

Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methoxy-2-aminothiophenol as an oil, which should be used immediately in the next step.

Step B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

-

Dissolve the crude 6-methoxy-2-aminothiophenol (10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) under a nitrogen atmosphere.

-

Add CDI (11 mmol) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC. Upon completion, add water (20 mL) to quench the reaction.

-

Remove the THF under reduced pressure.

-

Extract the resulting aqueous suspension with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

Protocol 2: N-Alkylation of this compound (Representative)

Synthesis of 3-Benzyl-6-methoxy-2(3H)-benzothiazolone

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous dimethylformamide (DMF) (10 mL), add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise at 0°C under a nitrogen atmosphere.

-

Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas evolution should be observed.

-

Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

-

Let the reaction warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of ice-cold water (30 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

Conclusion

The synthesis of this compound and its derivatives is well-established, with the cornerstone of most strategies being the versatile 2-aminothiophenol intermediate. Classic cyclization methods using phosgene equivalents remain highly effective, while modern, greener alternatives utilizing CO₂ are gaining prominence. The derivatization of the core structure, particularly at the N3-position, is straightforward and provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of this important scaffold. The protocols and data presented herein offer a robust foundation for researchers to engage in the synthesis and exploration of this valuable class of heterocyclic compounds.

References

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024-01-30). MDPI.

- 2-Aminothiophenol - Wikipedia. Wikipedia.

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.

- Benzothiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences.

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles.

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Medicinal significance of benzothiazole scaffold: an insight view. PubMed.

- Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones.

- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.

- Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substr

- Note on Benzothiazole used in Modern Day Drug Designing and Development. Longdom Publishing.

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives.

- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv

- Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Deriv

- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv

- Synthesis and various biological activities of benzothiazole deriv

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. ijper.org [ijper.org]

- 6. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 7. pharmacyjournal.in [pharmacyjournal.in]

- 8. mdpi.com [mdpi.com]

- 9. Benzothiazole synthesis [organic-chemistry.org]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

6-Methoxy-2(3H)-benzothiazolone CAS number and molecular structure.

An In-Depth Technical Guide to 6-Methoxy-2(3H)-benzothiazolone (CAS: 40925-65-3) for Advanced Research Applications

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Identified by its CAS number 40925-65-3, this molecule belongs to the benzothiazole class, a group of compounds recognized as a "privileged scaffold" due to their frequent appearance in biologically active molecules.[1][2] This document details its core chemical identity, molecular structure, physicochemical properties, and a representative synthesis protocol. Furthermore, it explores the compound's critical role as a versatile intermediate in the development of novel therapeutic agents, including anticancer, anti-inflammatory, and neuroprotective drugs.[3][4][5] This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this valuable chemical building block.

Core Compound Identification

A precise understanding of a compound's identity is fundamental for any research application. This section outlines the essential identifiers and structural representation of this compound.

Chemical Identity

| Identifier | Value | Source(s) |

| CAS Number | 40925-65-3 | [6][7][8][9] |

| Molecular Formula | C₈H₇NO₂S | [6][7][8] |

| Molecular Weight | 181.21 g/mol | [6][7][8] |

| IUPAC Name | 6-methoxy-1,3-benzothiazol-2(3H)-one | |

| Common Synonyms | 6-Methoxybenzo[d]thiazol-2(3H)-one, 6-Methoxy-2-benzothiazolinone, 6-methoxy-3H-benzothiazol-2-one | [6][8][10] |

Molecular Structure

The structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A methoxy group (-OCH₃) is attached at position 6 of the benzene ring, and a carbonyl group (C=O) is present at position 2 of the thiazole ring, forming a lactam (a cyclic amide). This structure is largely planar.[4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | Off-white to light brown solid | [8] |

| Melting Point | 163-164 °C | [6][7][8] |

| Density | ~1.346 g/cm³ (Predicted) | [6][7][8] |

| pKa | 10.06 ± 0.20 (Predicted) | [6][7][8] |

| Storage Temperature | 2-8°C | [6][8] |

| Solubility | Insoluble in water; soluble in polar organic solvents like DMF, DMSO. |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes. A common and efficient strategy involves the cyclization of an appropriately substituted thiophenol derivative with a carbonylating agent. This approach provides a direct and high-yielding pathway to the desired benzothiazolone core.

Exemplary Synthesis Protocol: Carbonylative Cyclization

This protocol describes the synthesis from 2-amino-5-methoxythiophenol. The core of this reaction is the formation of two new bonds: a C-N bond and a C-S bond with a single carbon source, forming the five-membered thiazolone ring.

Step 1: Reaction Setup

-

To a stirred solution of 2-amino-5-methoxythiophenol (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add a non-nucleophilic base such as triethylamine (2.2 equivalents).

-

Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: An inert atmosphere prevents the oxidation of the highly reactive thiophenol group. Cooling the reaction controls the exothermicity upon addition of the carbonylating agent. The base deprotonates the amine and thiol groups, increasing their nucleophilicity.

-

Step 2: Addition of Carbonylating Agent

-

Slowly add a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents), to the reaction mixture.

-

Rationale: CDI is a safe and effective substitute for highly toxic phosgene. It acts as a carbonyl source, reacting first with the more nucleophilic thiol to form a thioimidazolide intermediate, which then undergoes intramolecular cyclization via nucleophilic attack by the amino group to form the final product.

-

Step 3: Reaction Progression and Workup

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of a dilute acid (e.g., 1M HCl) to neutralize the excess base.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Rationale: Recrystallization or chromatography is essential to remove unreacted starting materials and byproducts, yielding the pure this compound.

-

Synthesis Workflow Diagram

Spectroscopic and Analytical Profile

Structural confirmation of the synthesized compound is typically achieved through a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: Expected signals include a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, aromatic protons in the 7.0-7.9 ppm range showing characteristic splitting patterns, and a broad singlet for the N-H proton, which can vary in chemical shift depending on the solvent and concentration.[11]

-

¹³C NMR Spectroscopy: Key resonances would include the carbonyl carbon (~170 ppm), the methoxy carbon (~56 ppm), and aromatic carbons between 105-160 ppm.[11][12]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O (amide) stretch (around 1670-1700 cm⁻¹), and C-O ether stretches.[13]

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 182.2.[12]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a foundational scaffold for constructing more complex and functionally diverse molecules.[6]

A Privileged Scaffold in Medicinal Chemistry

The benzothiazole nucleus is a cornerstone in drug design, known for its ability to interact with a wide range of biological targets.[1][2] Its rigid, planar structure and the presence of heteroatoms (N, S) allow for specific hydrogen bonding and π-stacking interactions within enzyme active sites or protein receptors. The 6-methoxy substitution often enhances metabolic stability and modulates electronic properties, making it a favorable starting point for lead optimization.[14]

Key Intermediate for Bioactive Molecules

This compound serves as a critical building block for a variety of therapeutic agents. Research has demonstrated that derivatives synthesized from this core exhibit potent biological activities, including:

-

Anticancer Agents: The benzothiazole scaffold is found in compounds designed as selective anticancer agents.[3][15]

-

Enzyme Inhibitors: Derivatives have been synthesized as potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases, and NRH:quinone oxidoreductase 2 (NQO2), a target for inflammation and cancer.[5][11]

-

Antibacterial and Antifungal Agents: Methoxy-substituted benzothiazoles have been investigated for their efficacy against various bacterial and fungal strains.[14][16]

-

Anticonvulsant and Anti-inflammatory Agents: The broader class of benzothiazoles has shown significant promise in the development of drugs for neurological disorders and inflammation.[1][4]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[6][8]

Conclusion

This compound is more than a simple chemical; it is a strategic starting material for innovation in drug discovery and materials science. Its well-defined structure, accessible synthesis, and proven utility as a pharmacophore make it an indispensable tool for researchers. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers scientists to leverage this versatile scaffold in the creation of next-generation therapeutics and advanced functional materials.

References

-

LookChem. (n.d.). Cas 40925-65-3, this compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]

-

Indian Academy of Sciences. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Retrieved from [Link]

-

European Patent Office. (1996). Benzothiazole derivatives - EP 0735029 A1. Retrieved from [Link]

-

MDPI. (2020). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Retrieved from [Link]

-

Semantic Scholar. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Retrieved from [Link]

-

ResearchGate. (2019). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Coixol. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. Retrieved from [Link]

-

PubMed. (1987). Effects of 6-methoxy-2-benzoxazolinone on the pineal melatonin generating system. Retrieved from [Link]

-

Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

Longdom Publishing SL. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Retrieved from [Link]

-

ResearchGate. (2003). Mesogenic benzothiazole derivatives with methoxy substituents. Retrieved from [Link]

-

Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Retrieved from [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. 40925-65-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. equationchemical.com [equationchemical.com]

- 10. This compound - CAS:40925-65-3 - Sunway Pharm Ltd [3wpharm.com]

- 11. mdpi.com [mdpi.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Benzothiazole Derivatives in Biological Systems

Abstract

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which benzothiazole derivatives exert their biological effects. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a cursory overview to deliver a detailed synthesis of the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and advancing this important class of molecules. We will dissect the anticancer, antimicrobial, and neuroprotective activities of benzothiazole derivatives, grounded in authoritative scientific literature and presented with the practical insights of a seasoned application scientist.

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Drug Discovery

Benzothiazole, consisting of a benzene ring fused to a thiazole ring, is a versatile pharmacophore.[1][2] Its structural rigidity, coupled with the diverse physicochemical properties that can be imparted by substitution at various positions (notably C2, C6), allows for fine-tuning of biological activity.[3] This adaptability has led to the development of numerous benzothiazole-containing drugs and clinical candidates.[4] The core of its biological prowess lies in its ability to interact with a wide range of biomolecules, including enzymes, receptors, and nucleic acids, thereby modulating critical cellular processes.[5][6][7] This guide will elucidate these interactions with a focus on causality and experimental validation.

Anticancer Mechanisms of Benzothiazole Derivatives: A Multi-pronged Assault on Malignancy

Benzothiazole derivatives have emerged as potent anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[6][8]

Inhibition of Key Signaling Kinases

Many cancers are driven by aberrant signaling pathways, and protein kinases are central players in these cascades. Benzothiazole derivatives have been successfully designed as inhibitors of several key kinases.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Certain benzothiazole derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[9]

-

Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and mTOR. This prevents the phosphorylation of their downstream targets, leading to the suppression of pro-survival signaling and the induction of apoptosis.

-

Experimental Validation: The inhibitory activity of benzothiazole derivatives against PI3K/mTOR can be quantified using in vitro kinase assays.

Experimental Protocol: In Vitro PI3K/mTOR Kinase Inhibition Assay

This protocol outlines a typical luminescence-based assay to determine the IC50 values of benzothiazole derivatives against PI3K and mTOR kinases.

-

Reagent Preparation:

-

Prepare a stock solution of the benzothiazole derivative in 100% DMSO.

-

Dilute the compound to the desired concentrations in assay buffer.

-

Prepare a solution of the recombinant PI3K or mTOR enzyme in kinase buffer.

-

Prepare a solution of the kinase substrate (e.g., a lipid substrate for PI3K) and ATP.

-

-

Assay Procedure:

-

Add the diluted benzothiazole derivative or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the enzyme solution to each well and incubate to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding the substrate and ATP solution.

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Stop the reaction and add a detection reagent that produces a luminescent signal in the presence of ADP (the product of the kinase reaction).

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Induction of Apoptosis via the Mitochondrial Pathway

A significant number of benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the intrinsic mitochondrial pathway.[2][3][11][12][13]

-

Mechanism of Action: These compounds can increase the production of reactive oxygen species (ROS) within cancer cells.[11][12] This oxidative stress leads to a loss of mitochondrial transmembrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[12] Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[2][3] This process is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[2][3]

-

Experimental Validation: The induction of apoptosis can be confirmed through various assays, including the MTT assay for cell viability, flow cytometry to detect apoptotic markers, and Western blotting to measure the levels of apoptosis-related proteins.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[7][14][15][16]

-

Cell Seeding:

-

Culture cancer cells in a suitable medium.

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzothiazole derivative in the culture medium.

-

Replace the existing medium with the medium containing the test compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate the plate for a few hours, during which viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[14]

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[17]

-

Antimicrobial Mechanisms of Benzothiazole Derivatives: Targeting Essential Bacterial Processes

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action.[18] Benzothiazole derivatives have shown significant promise in this area, targeting essential bacterial enzymes and processes.[5][18]

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics.[5][19][20][21]

-

Mechanism of Action: Certain benzothiazole derivatives act as inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase. By binding to the ATP-binding site, they prevent the enzyme from introducing negative supercoils into the bacterial DNA, which is a crucial step for DNA replication and transcription. This leads to the inhibition of bacterial growth.

-

Experimental Validation: The inhibitory effect on DNA gyrase can be assessed using a DNA supercoiling assay.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[5][19][20]

-

Reaction Setup:

-

Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and an appropriate assay buffer.

-

Add the benzothiazole derivative at various concentrations or a vehicle control to the reaction mixture.

-

-

Incubation:

-

Incubate the reactions at 37°C to allow the supercoiling reaction to proceed.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

-

Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

-

Data Interpretation:

-

Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

-

A decrease in the intensity of the supercoiled DNA band in the presence of the benzothiazole derivative indicates inhibition of DNA gyrase activity.

-

Inhibition of Dihydroorotate Dehydrogenase

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway in some bacteria.[22][23][24][25][26]

-

Mechanism of Action: Benzothiazole derivatives can inhibit DHODH, thereby blocking the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the cessation of bacterial growth.

-

Experimental Validation: DHODH inhibition can be measured using a spectrophotometric assay.[22][24]

Experimental Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the reduction of an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[22][24]

-

Reagent Preparation:

-

Prepare a solution of recombinant DHODH enzyme.

-

Prepare solutions of the substrate (dihydroorotate) and an electron acceptor (e.g., 2,6-dichloroindophenol - DCIP).

-

Prepare the benzothiazole derivative at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the DHODH enzyme and the benzothiazole derivative.

-

Initiate the reaction by adding the substrate and DCIP.

-

Monitor the decrease in absorbance of DCIP over time using a spectrophotometer.

-

-

Data Analysis:

-

The rate of decrease in absorbance is proportional to the DHODH activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | 50 - 200 | [4] |

| Derivative B | Bacillus subtilis | 25 - 200 | [4] |

| Derivative C | Escherichia coli | 25 - 100 | [4] |

| Compound 1 | Streptococcus aureus | 0.10 - 0.75 | [27] |

| Compound 2 | Listeria monocytogenes | 0.10 - 0.75 | [27] |

| Compound 3 | Pseudomonas aeruginosa | 0.10 - 0.75 | [27] |

| Compound 7a | Bacillus subtilis | 6 | [6] |

| Compound 7e | Salmonella typhi | 8 | [6] |

| Compound 9a | Staphylococcus aureus | 4 | [6] |

Neuroprotective Mechanisms of Benzothiazole Derivatives: Combating Neurodegeneration

Benzothiazole derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[28][29][30][31] Their neuroprotective effects are often attributed to their ability to modulate key enzymes and pathways involved in these conditions.

Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)

-

Mechanism of Action: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for its breakdown. Some benzothiazole derivatives can inhibit AChE, thereby increasing the levels of acetylcholine in the brain and improving cognitive function.[32][33] Monoamine oxidase B (MAO-B) is involved in the breakdown of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Certain benzothiazole derivatives have been shown to inhibit MAO-B.[8][34][35][36]

-

Experimental Validation: The inhibitory activity against these enzymes can be determined using well-established in vitro assays.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reaction Principle: This colorimetric assay is based on the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Assay Procedure:

-

Prepare solutions of AChE, the substrate acetylthiocholine iodide, DTNB, and the benzothiazole derivative in a suitable buffer.

-

In a 96-well plate, mix the enzyme, DTNB, and the test compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at 412 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition and the IC50 value.

-

Mitigation of Oxidative Stress

Oxidative stress is a common factor in the pathogenesis of many neurodegenerative diseases.[30][37]

-

Mechanism of Action: Some benzothiazole derivatives possess antioxidant properties and can protect neuronal cells from damage caused by reactive oxygen species (ROS).[30][37] They may also modulate the activity of antioxidant enzymes like catalase.[30]

-

Experimental Validation: The neuroprotective effects against oxidative stress can be evaluated in cell-based assays by exposing neuronal cells to an oxidizing agent (e.g., hydrogen peroxide) in the presence and absence of the benzothiazole derivative and assessing cell viability.

Table 2: Neuroprotective Activity of Selected Benzothiazole Derivatives

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| Compound 4f | AChE | 23.4 | [32][33] |

| Compound 4m | AChE | 27.8 | [32] |

| Compound 4f | MAO-B | 40.3 | [32][33] |

| Compound 4m | MAO-B | 56.7 | [32] |

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the mechanisms of action of benzothiazole derivatives across a spectrum of biological activities. Their ability to interact with a diverse range of molecular targets, including kinases, enzymes crucial for microbial survival, and key players in neurodegeneration, underscores their significance as a privileged scaffold in drug discovery. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field.

The future of benzothiazole-based drug development lies in the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of their structure-activity relationships, facilitated by computational modeling and high-throughput screening, will be pivotal in this endeavor. Furthermore, exploring novel therapeutic applications for this versatile class of compounds remains a promising avenue for future research.

References

- Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 1073-1085.

- Xuejiao, S., Yong, X., Ningyu, W., Lidan, Z., Xuanhong, S., Youzhi, X., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS ONE, 8(5), e63900.

- Xuejiao, S., Yong, X., Ningyu, W., Lidan, Z., Xuanhong, S., Youzhi, X., et al. (2013). A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. PLoS One, 8(5), e63900.

- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). RSC Medicinal Chemistry, 14(6), 1029-1055.

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules, 27(4), 1234.

- A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. (2022). Journal of Chemical Health Risks, 12(3), 351-360.

- Al-Ghorbani, M., El-Shafey, M. M., Kumar, S. H. S., & Al-Ghamdi, A. M. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2083.

- Stankova, K., Stankova, I., Chobanov, I., Chorbov, V., & Kalfin, R. (2021).

- BenchChem. (2025). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy.

- Maxwell, A., & Lawson, D. M. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 31(23), e153.

- Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Current Medicinal Chemistry, 29(42), 6945-6979.

- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022). Pharmaceuticals, 15(8), 937.

- Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. (2011). Journal of Medicinal Chemistry, 54(8), 2841-2857.

- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers in Oncology, 13, 1196158.

- IC 50 determination of cytotoxicity of compounds (11a-11l) against human cancer cell lines. (2016). Der Pharma Chemica, 8(1), 403-408.

- BenchChem. (2025). Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay.

- Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress. (2016). ACS Chemical Neuroscience, 7(8), 1085-1094.

- BenchChem. (2025).

- Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 181-209.

- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.

- Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Compar

- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers in Oncology, 13, 1196158.

- BioHippo. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.

- A DNA gyrase supercoiling assay using fluorescence and gel-based assays. (2021). Scientific Reports, 11(1), 1-11.

- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2023). In Methods in Molecular Biology (Vol. 2708, pp. 191-205). Humana Press.

- A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. (2013). PLoS ONE, 8(5), e63900.

- IC50 values of 2b and its nine most active derivatives on cancer and normal cell lines. (2022).

- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Medicinal Chemistry, 13(10), 1957-1971.

- Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.

- Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2021). Molecules, 26(21), 6649.

- IC 50 values against NIH/3T3 cell line and BBB per- meability of the compounds. (2021).

- Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Journal of Biological Chemistry, 299(10), 105244.

- Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020). Environmental Toxicology and Pharmacology, 78, 103415.

- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances, 12(38), 24933-24948.

- Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2016). Molecules, 21(9), 1226.

- BenchChem. (2025).

- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie.

- Detailed protocol for MTT Cell Viability and Prolifer

- Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020). Environmental Toxicology and Pharmacology, 78, 103415.

- MTT cell Assay Protocol. (n.d.). T. Horton Checkpoint lab.

- Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- MTT assay protocol. (n.d.). Abcam.

- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). European Journal of Medicinal Chemistry, 248, 115069.

- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2025). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 30(5), 1-13.

Sources

- 1. ricerca.unich.it [ricerca.unich.it]

- 2. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 3. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jchr.org [jchr.org]

- 8. benchchem.com [benchchem.com]

- 9. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchhub.com [researchhub.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.rsc.org [pubs.rsc.org]

- 34. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 35. assaygenie.com [assaygenie.com]

- 36. sigmaaldrich.cn [sigmaaldrich.cn]

- 37. Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2(3H)-benzothiazolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2(3H)-benzothiazolone is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its benzothiazole core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. The substitution pattern, particularly the presence of a methoxy group at the 6-position and a carbonyl group at the 2-position, profoundly influences its electronic distribution, and consequently, its chemical reactivity and biological interactions.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose. This technical guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, offering insights into the interpretation of its spectral features. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The key features that dictate its spectroscopic properties include the aromatic benzothiazole ring system, the electron-donating methoxy group (-OCH₃), the amide-like functionality within the thiazolone ring (a lactam), and the acidic proton on the nitrogen atom (N-H).

Figure 2. Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H NMR spectrum clearly resolves the protons of the methoxy group and the aromatic ring, while the ¹³C NMR spectrum confirms the carbon framework, including the characteristic carbonyl carbon. The IR spectrum provides definitive evidence for the key functional groups present in the molecule. By understanding and correctly interpreting these spectral features, researchers can confidently verify the synthesis and purity of this important compound, facilitating its further investigation and application in various scientific fields.

References

For the compilation of this guide, spectroscopic data for closely related benzothiazole derivatives were consulted from various scientific publications and chemical databases. The presented data for this compound is based on established principles of NMR and IR spectroscopy and predictions from the analysis of these analogous structures.

-

Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203–210. [Link]

-

Ayub, K., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4129. [Link]

-

PubChem. 6-Methoxy-1,3-benzothiazol-2(3H)-one. [Link]

The Therapeutic Potential of 6-Methoxy-2(3H)-benzothiazolone: A Technical Guide for Drug Discovery Professionals

Foreword

The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility. Among the myriad of heterocyclic compounds, the benzothiazole core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide focuses on a particularly promising derivative, 6-Methoxy-2(3H)-benzothiazolone, and its potential applications in tackling some of the most challenging diseases of our time. As a Senior Application Scientist, my objective is to provide not just a review of the existing literature, but a synthesized, in-depth technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, the integrity of the described protocols, and the authoritative science that underpins the therapeutic promise of this intriguing molecule.

Introduction to this compound: A Scaffold of Opportunity

This compound, also known as 6-methoxy-2-benzothiazolinone, belongs to the benzothiazole family, a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] The introduction of a methoxy group at the 6-position and a ketone at the 2-position of the benzothiazole core significantly influences its electronic properties and, consequently, its biological activity. This substitution has been shown to enhance the therapeutic potential of the parent molecule, making it a focal point of contemporary medicinal chemistry research.[2]

The synthesis of this compound and its derivatives is generally achievable through established synthetic routes, often starting from commercially available precursors like 4-methoxyaniline. A common synthetic pathway involves the reaction with potassium thiocyanate in the presence of a halogen to form a 2-amino-6-methoxybenzothiazole intermediate, which can then be further modified.[3] The relative ease of synthesis and the potential for diverse functionalization make this scaffold an attractive starting point for the development of new chemical entities.

Neuroprotective Applications: A Beacon of Hope in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. A key pathological feature of these diseases is neuronal cell death, often linked to oxidative stress and the aggregation of misfolded proteins.[4] Derivatives of this compound have shown considerable promise as neuroprotective agents, primarily through the inhibition of monoamine oxidase B (MAO-B).[5]

Mechanism of Action: Targeting Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters, a process that generates reactive oxygen species (ROS) as byproducts.[6] In the aging brain, and particularly in neurodegenerative conditions, the activity of MAO-B is often elevated, leading to increased oxidative stress and neuronal damage.[7]

6-Hydroxybenzothiazol-2-carboxamides, close analogs of our core molecule, have been identified as highly potent and selective inhibitors of MAO-B.[5] The proposed mechanism involves the benzothiazole scaffold fitting into the active site of the MAO-B enzyme, thereby preventing the binding of its natural substrates. This inhibition reduces the production of ROS and protects neurons from oxidative damage.

Below is a conceptual diagram illustrating the role of MAO-B in neuronal damage and the inhibitory action of benzothiazole derivatives.

Caption: Inhibition of MAO-B by this compound derivatives.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

To assess the potential of novel this compound derivatives as MAO-B inhibitors, a robust in vitro enzymatic assay is essential. The following protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine (substrate)

-

4-Hydroxyquinoline (fluorescent product)

-

Test compounds (dissolved in DMSO)

-

Sodium phosphate buffer (100 mM, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 380 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in sodium phosphate buffer.

-

In a 96-well plate, add 50 µL of buffer, 25 µL of test compound solution, and 25 µL of MAO-B enzyme solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of kynuramine solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 2N NaOH.

-

Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known MAO-B inhibitor, such as selegiline, as a positive control is crucial for validating the assay's performance. A vehicle control (DMSO) and a no-enzyme control should also be included to establish baseline and background fluorescence levels.

Anti-inflammatory Properties: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. The benzothiazole scaffold has been investigated for its anti-inflammatory potential, with derivatives showing promise in preclinical models.[1][8]

Mechanism of Action: Dual Inhibition of COX and NF-κB

The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The two primary hypothesized mechanisms are the inhibition of cyclooxygenase (COX) enzymes and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[9]

-